Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid
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Overview
Description
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is a specialized organic compound with the molecular formula C25H29N2O5 and a molecular weight of 437.51 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tetramethylpiperidine ring, and a nitroxyl radical. It is commonly used in peptide synthesis and as a spin label in electron paramagnetic resonance (EPR) spectroscopy .
Mechanism of Action
Target of Action
Similar compounds such as 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (tempol) have been shown to interact with the sirt6-hif-1α signaling pathway .
Mode of Action
It is known that this compound is a stable free radical spin label , which suggests it may interact with its targets through electron transfer processes.
Biochemical Pathways
Similar compounds have been shown to affect the sirt6-hif-1α signaling pathway , which plays a crucial role in cellular metabolism and stress responses.
Result of Action
Similar compounds have been shown to alleviate lung injury by upregulating the level of mir-212-5p .
Action Environment
It is known that this compound is a stable free radical , suggesting it may be resistant to various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid typically involves the reaction of N-(9-fluorenylmethoxycarbonyloxy)succinimide with 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitroxyl radical can participate in oxidation reactions, often serving as a catalyst.
Reduction: The compound can be reduced to form hydroxylamines.
Substitution: The amino and carboxylic acid groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various organic solvents like methanol and dichloromethane . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include hydroxylamine derivatives, substituted piperidines, and various oxidized products .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used as a spin label in EPR spectroscopy to study molecular dynamics and interactions . It is also employed in peptide synthesis as a protecting group for amino acids .
Biology
In biological research, this compound is used to label proteins and nucleic acids, allowing for the investigation of their structure and function . It is also used in studies of oxidative stress and free radical biology .
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly in the development of antioxidants and radical scavengers .
Industry
In the industrial sector, Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
4-Carboxy-TEMPO: A similar nitroxyl radical compound used in oxidation reactions and as a spin label.
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various organic molecules.
4-Hydroxy-TEMPO: Another nitroxyl radical compound with applications in oxidation and as an antioxidant.
Uniqueness
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is unique due to its combination of the Fmoc protecting group and the nitroxyl radical. This combination allows it to serve dual roles in peptide synthesis and as a spin label in EPR spectroscopy, making it a versatile compound in both chemical and biological research .
Biological Activity
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid (CAS No. 40761-70-4) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19N3O3
- Molecular Weight : 241.29 g/mol
- Structure : The compound features a piperidine ring substituted with nitroxide and carboxylic acid functionalities, which contribute to its unique biological properties.
The biological activity of Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid is primarily attributed to its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This property allows it to interact with various biological macromolecules and cellular membranes.
Key Mechanisms:
- Membrane Interaction : The compound's hydrophobic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Radical Scavenging : As a nitroxide radical derivative, it can participate in redox reactions, potentially influencing oxidative stress pathways within cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of related nitroxide compounds. For instance, nitroxide-containing peptides have shown significant cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MDA-MB-231 (Breast) | 8 | High cytotoxicity |
SK-OV-3 (Ovarian) | 9 | Notable antiproliferative effect |
A549 (Lung) | 15 | Moderate cytotoxicity |
These findings suggest that Fmoc derivatives may also exhibit similar activities due to their structural similarities with known bioactive compounds .
Case Studies
- Study on Nitroxide Peptides : A study published in MDPI explored the synthesis and biological evaluation of nitroxide-containing peptides similar to Fmoc derivatives. The results indicated that these peptides exhibited potent antitumor activity against triple-negative breast cancer cells by inducing apoptosis through mitochondrial pathways .
- EPR Spectroscopy Applications : Research has shown that the incorporation of nitroxides like Fmoc derivatives into biomolecules can enhance EPR signal detection, providing insights into molecular dynamics and interactions within complex biological systems .
Properties
CAS No. |
93372-25-9 |
---|---|
Molecular Formula |
C25H30N2O5 |
Molecular Weight |
438.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-23(2)14-25(21(28)29,15-24(3,4)27(23)31)26-22(30)32-13-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20,27H,13-15H2,1-4H3,(H,26,30)(H,28,29) |
InChI Key |
KSZSHFKNYIGTIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC([NH+]1[O-])(C)C)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
Synonyms |
Fmoc-2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylicAcid; 93372-25-9; AmbotzFAA1771; MolPort-008-267-741; C25H29N2O5; 6756AH; FT-0668793; A-8058 |
Origin of Product |
United States |
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